Product packaging for 2-Bromo-5-(chloromethyl)benzonitrile(Cat. No.:)

2-Bromo-5-(chloromethyl)benzonitrile

Cat. No.: B12095390
M. Wt: 230.49 g/mol
InChI Key: QXVMXRYBFKMQQT-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)benzonitrile ( 1261552-28-6) is a valuable bifunctional synthetic intermediate in organic chemistry and drug discovery research. This compound features both a bromine substituent and a reactive chloromethyl group on a benzonitrile scaffold, making it a versatile building block for constructing more complex molecular architectures . Its primary research value lies in its application in cross-coupling reactions and as a linker for heterocyclic synthesis. The aryl bromide moiety is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aromatic and amine functionalities . Simultaneously, the chloromethyl group offers a handle for further functionalization through nucleophilic substitution, allowing researchers to easily create ether, thioether, or amine-linked derivatives . This dual reactivity makes it particularly useful for the synthesis of pharmaceutical intermediates and functional materials. Specifications • CAS Number: 1261552-28-6 • Molecular Formula: C₈H₅BrClN • Molecular Weight: 230.49 g/mol • SMILES: N#CC1=C(CCl)C=CC(Br)=C1 Safety and Handling: This compound is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClN B12095390 2-Bromo-5-(chloromethyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

2-bromo-5-(chloromethyl)benzonitrile

InChI

InChI=1S/C8H5BrClN/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4H2

InChI Key

QXVMXRYBFKMQQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C#N)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Chloromethyl Benzonitrile

Direct Halogenation Approaches

Direct halogenation methods offer a straightforward route to 2-Bromo-5-(chloromethyl)benzonitrile by introducing either the bromo or the chloromethyl group onto a pre-existing benzonitrile (B105546) framework.

Bromination of 5-(chloromethyl)benzonitrile

The synthesis of this compound can be envisioned through the direct bromination of 5-(chloromethyl)benzonitrile. This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The cyano (-CN) group is a meta-director and a deactivating group, while the chloromethyl (-CH2Cl) group is an ortho, para-director.

In this case, the directing effects of the two groups are cooperative. The position ortho to the chloromethyl group and meta to the cyano group is the same, making the 2-position the most likely site for bromination. The reaction is typically carried out using a brominating agent such as molecular bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3). libretexts.org

Table 1: Proposed Conditions for the Bromination of 5-(chloromethyl)benzonitrile

Reagents Catalyst Solvent Temperature
5-(chloromethyl)benzonitrile, Bromine (Br₂)Iron(III) bromide (FeBr₃)Dichloromethane (B109758) or Carbon tetrachlorideRoom Temperature

Chloromethylation of 2-bromo-benzonitrile

An alternative direct approach is the chloromethylation of 2-bromobenzonitrile (B47965). The Blanc-Quelet reaction is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgalfa-chemistry.com This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orgjk-sci.com

Given that 2-bromobenzonitrile is a deactivated aromatic ring due to the presence of the electron-withdrawing bromo and cyano groups, the reaction may require more forcing conditions or the use of a more reactive chloromethylating agent like chloromethyl methyl ether (MOMCl) in the presence of a strong acid. wikipedia.org The bromo and cyano groups will direct the incoming electrophile to the meta position relative to the cyano group and ortho/para to the bromo group, favoring the formation of this compound.

Table 2: General Conditions for the Chloromethylation of 2-bromobenzonitrile

Reagents Catalyst Solvent Temperature
2-bromobenzonitrile, Paraformaldehyde, Hydrogen ChlorideZinc chloride (ZnCl₂)Dichloroethane50-60 °C
2-bromobenzonitrile, Chloromethyl methyl etherSulfuric acid (H₂SO₄)NoneRoom Temperature

Multi-step Convergent and Divergent Synthesis Routes

Multi-step syntheses provide greater flexibility and control over the final product's structure, often starting from more readily available or complex precursors.

Strategies from Ortho-Substituted Benzoic Acid Derivatives

A plausible multi-step synthesis can commence from 2-bromo-5-methylbenzoic acid. This starting material can be synthesized by the bromination of 2-methylbenzoic acid. chemicalbook.com The synthesis of this compound from this precursor involves two key transformations: the conversion of the carboxylic acid to a nitrile and the chlorination of the methyl group.

The conversion of the benzoic acid to the benzonitrile can be achieved through various methods, such as reaction with ammonia (B1221849) at high temperatures or via the formation of an amide followed by dehydration. guidechem.com The side-chain chlorination of the resulting 2-bromo-5-methylbenzonitrile (B1280145) can then be accomplished using a radical chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide.

Table 3: Multi-step Synthesis from 2-bromo-5-methylbenzoic acid

Step Starting Material Reagents Product
12-bromo-5-methylbenzoic acidAmmonia (NH₃), Heat2-bromo-5-methylbenzonitrile
22-bromo-5-methylbenzonitrileN-chlorosuccinimide (NCS), Benzoyl peroxideThis compound

Transformations from Substituted Anilines via Diazotization and Cyanation

The Sandmeyer reaction offers a powerful method for the introduction of a cyano group onto an aromatic ring, starting from an aniline (B41778) derivative. wikipedia.orgorganic-chemistry.org In this approach, 2-bromo-5-methylaniline (B1276313) can be used as the starting material. The synthesis involves the diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This is followed by the Sandmeyer reaction with a copper(I) cyanide salt to yield 2-bromo-5-methylbenzonitrile. chemicalbook.com The final step is the side-chain chlorination of the methyl group as described in the previous section.

Table 4: Multi-step Synthesis from 2-bromo-5-methylaniline

Step Starting Material Reagents Product
12-bromo-5-methylanilineSodium nitrite (NaNO₂), Hydrochloric acid (HCl)2-bromo-5-methylbenzenediazonium chloride
22-bromo-5-methylbenzenediazonium chlorideCopper(I) cyanide (CuCN)2-bromo-5-methylbenzonitrile
32-bromo-5-methylbenzonitrileN-chlorosuccinimide (NCS), Benzoyl peroxideThis compound

Nitrile Formation from Aldehydes or Amides

Another synthetic strategy involves the formation of the nitrile group from an aldehyde or an amide precursor. For instance, if 2-bromo-5-(chloromethyl)benzaldehyde were available, it could be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime would yield the desired nitrile.

Alternatively, starting with 2-bromo-5-(chloromethyl)benzamide, the nitrile can be obtained through dehydration using a variety of reagents, such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or cyanuric chloride.

Table 5: Nitrile Formation from Aldehyde or Amide Precursors

Starting Material Reagents Intermediate Final Product
2-bromo-5-(chloromethyl)benzaldehydeHydroxylamine (NH₂OH)2-bromo-5-(chloromethyl)benzaldehyde oximeThis compound
2-bromo-5-(chloromethyl)benzamidePhosphorus pentoxide (P₄O₁₀)-This compound

Advanced Reaction Conditions and Catalysis

The construction of the this compound molecule necessitates precise control over the introduction of each functional group. Advanced catalytic processes and carefully optimized reaction conditions are paramount for achieving the desired substitution pattern and functionalization.

Electrophilic Aromatic Substitution with Regiocontrol

Electrophilic aromatic substitution is a fundamental process for functionalizing aromatic rings. However, achieving the specific 2-bromo substitution on a precursor to this compound requires careful management of directing group effects to control the regiochemistry of the reaction. libretexts.org

The synthesis often starts with a disubstituted benzene ring, for instance, a molecule like 3-methylbenzonitrile (B1361078) (m-tolunitrile). In this precursor, the methyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The directing effects of these two groups must be considered to predict the outcome of bromination.

Methyl Group (Activating): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Nitrile Group (Deactivating): Directs incoming electrophiles to the meta (C2, C4, C6) positions.

The C2 and C6 positions are activated by the methyl group (ortho) and deactivated by the nitrile group (meta). The C4 position is also activated by the methyl group (para) and deactivated by the nitrile group (meta). The convergence of these directing effects, particularly the stabilization of the arenium ion intermediate, dictates the final product distribution. libretexts.orgresearchgate.net The arenium ion formed during substitution is stabilized by resonance, and substituents that can further delocalize the positive charge will favor substitution at specific positions. pressbooks.publibretexts.org For ortho- and para-directors, resonance structures can be drawn that place the positive charge of the intermediate carbocation on the carbon bearing the substituent, which can be stabilizing if the substituent is an electron-donor. libretexts.org For meta-directors, this destabilizing placement is avoided. libretexts.org

To achieve the desired 2-bromo isomer, reaction conditions are optimized. This includes the choice of brominating agent (e.g., Br₂, N-Bromosuccinimide) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) that polarizes the bromine molecule, making it a more potent electrophile. pressbooks.pub Theoretical ab initio calculations can be employed to analyze positional selectivity and predict the most favorable isomer, which often aligns well with experimental results. researchgate.net

Radical-Mediated Halogenation at the Methyl Group

The introduction of the chloromethyl group is typically achieved via radical-mediated halogenation at the benzylic position of a precursor such as 2-bromo-5-methylbenzonitrile. nih.govsigmaaldrich.com This reaction selectively targets the methyl group over the aromatic ring.

The process is a free-radical chain reaction involving three key stages:

Initiation: The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), often with the input of heat or UV light. This generates the initial radicals.

Propagation: A halogen radical (e.g., Cl•) abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic radical. This radical then reacts with a halogen source, like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to form the chloromethyl product and regenerate the halogen radical, which continues the chain.

Termination: The reaction concludes when radicals combine to form non-radical species.

Benzylic halogenation is highly selective for the position adjacent to the aromatic ring due to the resonance stabilization of the intermediate benzylic radical. While radical chlorination is generally less selective than bromination, the high stability of the benzylic position ensures that chlorination occurs predominantly at the methyl group. youtube.com The use of N-bromosuccinimide (NBS) is a well-known method for selective allylic and benzylic bromination, and similar principles apply when using N-chlorosuccinimide for chlorination. youtube.com

Palladium-Catalyzed Approaches (e.g., Cyanation of Brominated Precursors)

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of a nitrile group. rsc.orgbohrium.com The synthesis of this compound can be envisioned via the cyanation of a suitable di-halogenated precursor, such as 1,2-dibromo-4-(chloromethyl)benzene.

The palladium-catalyzed cyanation of aryl halides has become a popular and efficient route to aromatic nitriles since its discovery in 1973. rsc.orgbohrium.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source.

Catalyst System ComponentExamplesRole and SignificanceReference
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃, [(allyl)PdCl]₂, PalladacyclesProvides the active Pd(0) species that initiates the catalytic cycle via oxidative addition to the aryl halide. Palladacycle precatalysts can be highly efficient. nih.govnih.gov
Liganddppf, DPEphos, XPhos, Buchwald ligandsStabilizes the palladium center, influences catalytic activity, and facilitates reductive elimination. The choice of ligand is critical for reaction success. bohrium.comorganic-chemistry.org
Cyanide SourceZn(CN)₂, KCN, NaCN, K₄[Fe(CN)₆]Provides the cyanide nucleophile. Zn(CN)₂ is less toxic than alkali metal cyanides. K₄[Fe(CN)₆] is a non-toxic, stable, and cost-effective alternative. bohrium.comnih.govnih.gov
SolventDMF, DMAc, NMP, Toluene (B28343), Dioxane/WaterSolubilizes reactants and influences reaction rate and catalyst stability. nih.govnih.gov

The catalytic cycle generally involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the cyanide source (or direct cyanation), and reductive elimination to yield the benzonitrile product and regenerate the Pd(0) catalyst. bohrium.com A significant challenge has been catalyst deactivation by the strongly binding cyanide ions, but advancements in ligand design and the use of specific cyanide sources have largely overcome this issue. bohrium.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and enhancing safety and efficiency. researchgate.net Key areas of focus include the selection of solvents and the development of sustainable catalyst systems.

Solvent Selection and Minimization

Traditional solvents used in halogenation and cross-coupling reactions, such as chlorinated hydrocarbons (e.g., dichloromethane, carbon tetrachloride) and polar aprotic solvents (e.g., DMF, NMP), are now recognized as problematic or hazardous due to toxicity and environmental concerns. whiterose.ac.uk

Hazardous Solvent ClassExampleGreener AlternativeRationale for SubstitutionReference
ChlorinatedDichloromethane (DCM), Carbon Tetrachloride2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (B1210297)Reduced toxicity, carcinogenicity, and environmental persistence. 2-MeTHF is derived from renewable resources. nih.govwhiterose.ac.uk
Dipolar AproticDMF, DMAc, NMPCyrene, Dimethyl Carbonate (DMC), AnisoleLower toxicity (Cyrene, DMC), better biodegradability, and derived from renewable feedstocks. whiterose.ac.uk
EthersDiethyl ether, Dioxane, THF2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME)Reduced peroxide formation tendency (TBME), higher boiling points, and easier recycling. whiterose.ac.uk
HydrocarbonsBenzene, Toluene, HexaneHeptane, Cyclopentyl methyl ether (CPME)Reduced neurotoxicity and carcinogenicity (replacing benzene). whiterose.ac.ukutoronto.ca

Solvent selection guides developed by industry consortia and academic groups provide a framework for choosing safer, more sustainable solvents. jk-sci.comutoronto.ca Furthermore, performing reactions in water or using ionic liquids that can act as both solvent and catalyst and are easily recyclable represents a significant step towards greener synthesis. rsc.orgsemanticscholar.orgnih.gov

Catalyst Systems for Enhanced Sustainability

In the context of palladium-catalyzed cyanation, a major green advancement is the replacement of highly toxic alkali metal cyanides (NaCN, KCN) and even the less toxic zinc cyanide with potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govnih.gov K₄[Fe(CN)₆] is a stable, non-toxic, and inexpensive solid that serves as an effective cyanide source, significantly improving the safety and environmental profile of the reaction. organic-chemistry.org

Furthermore, developing catalyst systems that are recyclable and prevent metal leaching into the final product is a key goal. Strategies include:

Heterogeneous Catalysis: Supporting the palladium catalyst on a solid matrix, such as zinc oxide, polymers, or magnetic nanoparticles. nih.govnih.gov This allows for easy separation of the catalyst from the reaction mixture by filtration and enables its reuse over multiple cycles.

Aqueous Phase Catalysis: Designing water-soluble ligands that allow the reaction to be performed in water. nih.govnih.gov This simplifies product isolation, as the organic product can often be separated by extraction while the catalyst remains in the aqueous phase for recycling.

Catalyst-Free Systems: In some cases, reactions can be promoted under specific conditions, such as with microwave irradiation, without the need for a metal catalyst, representing an ideal green chemistry scenario. nih.gov

The use of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium is also an active area of research aimed at improving the long-term sustainability of chemical manufacturing. bohrium.commdpi.com

Waste Reduction and Recycling Strategies

In the industrial synthesis of this compound, the implementation of robust waste reduction and recycling strategies is paramount for enhancing sustainability, reducing environmental impact, and improving economic viability. These strategies are rooted in the principles of green chemistry, which advocate for the design of chemical processes that minimize the generation of hazardous substances and maximize resource efficiency.

Waste Reduction Methodologies

Effective waste reduction begins at the design stage of the synthetic process. By focusing on atom economy, judicious selection of reagents and solvents, and process optimization, the volume and toxicity of waste streams can be significantly curtailed.

A plausible synthetic route to this compound involves the free-radical chlorination of 2-bromo-5-methylbenzonitrile. Traditional approaches to such transformations often generate substantial waste. However, modern methodologies offer greener alternatives.

Atom Economy: A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. chemindigest.com Reactions with low atom economy generate significant waste in the form of byproducts. For instance, the chlorination of 2-bromo-5-methylbenzonitrile using sulfuryl chloride (SO₂Cl₂) is a common method.

Table 1: Hypothetical Atom Economy for the Chlorination of 2-Bromo-5-methylbenzonitrile

ReactantFormulaMolecular Weight ( g/mol )ProductFormulaMolecular Weight ( g/mol )
2-Bromo-5-methylbenzonitrileC₈H₆BrN196.05This compoundC₈H₅BrClN230.50
Sulfuryl ChlorideSO₂Cl₂134.97Sulfur DioxideSO₂64.07
Hydrogen ChlorideHCl36.46
Total Reactant Mass: 331.02 Total Product Mass: 230.50
Atom Economy %: 69.63%

This table illustrates that even with a 100% yield, over 30% of the reactant atoms end up as byproducts (SO₂ and HCl), which must be managed as waste.

Reagent and Solvent Selection: The choice of reagents and solvents has a profound impact on waste generation.

Reagents: Using highly selective and catalytic reagents is preferable to stoichiometric ones that are consumed in the reaction. rsc.org For the chlorination step, replacing traditional chlorinating agents with alternatives like gaseous chlorine under photochemical conditions can improve atom economy, though it requires specialized equipment. rsc.org For bromination steps in related syntheses, using eco-friendly brominating reagents such as bromide-bromate salts can be beneficial as they generate benign byproducts like aqueous sodium chloride. chemindigest.com

Process Optimization: Continuous flow chemistry offers significant advantages over traditional batch processing for waste reduction. Flow reactors can provide better control over reaction parameters like temperature and residence time, leading to higher yields and selectivity, thereby minimizing byproduct formation. rsc.org This technology can also enhance safety when handling hazardous reagents like gaseous chlorine.

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

ParameterTraditional Batch MethodGreener Flow Chemistry Method
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Gaseous Chlorine (Cl₂)
Solvent Carbon Tetrachloride (CCl₄)Dichloromethane or Solvent-free
Catalysis Stoichiometric initiator (AIBN)Photochemical (UV light)
Waste Byproducts SO₂, HCl, used solvent, unreacted reagentsHCl (can be scrubbed), fewer byproducts
Process Control Limited temperature and mixing controlPrecise control of temperature, pressure, and time
Efficiency Lower yield, higher byproduct formationHigher yield and selectivity, minimized waste

Recycling Strategies

Beyond minimizing waste at the source, effective recycling of materials is crucial for a circular economic approach to chemical synthesis.

Solvent Recycling: Spent solvents from the reaction and purification steps can be recovered and reused. thomasnet.comseppure.com Common techniques for solvent recycling include distillation, which separates the solvent from dissolved impurities based on boiling points. solventwasher.comrootsciences.com For instance, a solvent like dichloromethane used in a flow chemistry process could be collected post-reaction, distilled, and reintroduced into the manufacturing line, significantly reducing both raw material costs and waste disposal fees. nih.gov

Catalyst Recycling: When catalytic methods are employed, recycling the catalyst is essential for economic and environmental reasons.

Heterogeneous Catalysts: If a solid-supported catalyst is used, it can often be recovered by simple filtration after the reaction and reused for multiple cycles with minimal loss of activity. nih.gov

Homogeneous Catalysts: The recovery of homogeneous catalysts is more complex but can be achieved through techniques such as precipitation by adding an anti-solvent, followed by filtration. rsc.org This allows for the reuse of valuable metal catalysts that might otherwise be lost in the product or waste streams. nih.gov

Byproduct and Unreacted Material Recycling: Ideally, all materials entering a process should either become part of the final product or be recycled. Unreacted starting materials, such as 2-bromo-5-methylbenzonitrile, can be separated from the product mixture (e.g., via chromatography or crystallization) and recycled back into the reactor feed. While direct valorization of byproducts like HCl and SO₂ from this specific synthesis is challenging, the principle of converting byproducts into useful materials is a key area of green chemistry research. google.com The captured HCl, for example, could potentially be used in other plant processes.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloromethyl Benzonitrile

Reactions at the Aryl Bromine Center

The carbon-bromine bond on the aromatic ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds. The reactivity at this position is modulated by the electronic effects of the other ring substituents. The ortho-nitrile group, being strongly electron-withdrawing, plays a particularly important role in activating this site.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a plausible reaction pathway for 2-Bromo-5-(chloromethyl)benzonitrile due to the presence of the strongly electron-withdrawing nitrile (-CN) group positioned ortho to the bromine atom. This substitution does not proceed via SN1 or SN2 mechanisms, but rather through a bimolecular addition-elimination mechanism.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine. This step is facilitated by the nitrile group, which delocalizes the negative charge of the resulting intermediate, known as a Meisenheimer complex. This resonance stabilization lowers the activation energy for the formation of the complex. In the subsequent elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. Strong nucleophiles are typically required for this transformation. The chloromethyl group, being in the meta position relative to the bromine, has a less significant electronic influence on this reaction compared to the ortho-nitrile group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide functionality makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds. The general mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. wikipedia.org The C-Br bond is significantly more reactive than the benzylic C-Cl bond under typical palladium-coupling conditions, allowing for selective functionalization.

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures. For this compound, this would enable the introduction of various aryl or vinyl groups at the 2-position.

Sonogashira Reaction: The Sonogashira coupling facilitates the formation of a bond between the sp² carbon of the aryl bromide and an sp carbon of a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by a copper(I) salt and requires a base, often an amine, which can also serve as the solvent. wikipedia.org Copper-free protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. A key feature of the Heck reaction is its typical trans selectivity in the resulting alkene product. organic-chemistry.org

The table below summarizes representative palladium-catalyzed cross-coupling reactions for this compound.

Reaction NameCoupling PartnerTypical Catalyst / BaseProduct Structure
Suzuki ReactionPhenylboronic Acid (C₆H₅B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃5-(Chloromethyl)-[1,1'-biphenyl]-2-carbonitrile
Sonogashira ReactionPhenylacetylene (C₆H₅C≡CH)PdCl₂(PPh₃)₂ / CuI / Et₃N5-(Chloromethyl)-2-(phenylethynyl)benzonitrile
Heck ReactionStyrene (C₆H₅CH=CH₂)Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N(E)-5-(Chloromethyl)-2-(2-phenylvinyl)benzonitrile

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The formation of organometallic intermediates, such as Grignard or organolithium reagents, typically involves the reaction of an aryl halide with magnesium metal or an alkyllithium reagent, respectively. While the aryl bromide of this compound could, in principle, undergo such reactions, the presence of the other functional groups on the molecule presents significant challenges.

Both the nitrile and the chloromethyl groups are electrophilic and would readily react with the highly nucleophilic and basic Grignard or organolithium species once formed. This would likely lead to a complex mixture of products, including intramolecular cyclization or intermolecular polymerization, rather than the stable organometallic reagent. The formation of such an intermediate would require carefully controlled conditions, such as very low temperatures, to suppress these side reactions, making this a synthetically difficult and often impractical approach for this specific substrate.

Transformations Involving the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is a benzylic halide. This structural feature makes the benzylic carbon highly susceptible to nucleophilic substitution reactions.

Nucleophilic Displacement Reactions (e.g., with Nitrogen, Oxygen, Sulfur, Carbon Nucleophiles)

The benzylic chloride is an excellent electrophile for nucleophilic substitution reactions, proceeding readily through an SN2 mechanism, although an SN1 pathway can be favored under certain conditions. This reactivity allows for the introduction of a wide array of functional groups by displacing the chloride ion. libretexts.org The reactivity of the benzylic chloride is generally greater than that of the aryl bromide in nucleophilic substitution reactions.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be used to form new carbon-nitrogen bonds. For example, reaction with sodium azide (B81097) would produce 2-bromo-5-(azidomethyl)benzonitrile, a precursor for amines or heterocycles.

Oxygen Nucleophiles: Alkoxides, hydroxide (B78521), and carboxylates serve as effective oxygen nucleophiles. Reaction with sodium methoxide (B1231860) would yield 2-bromo-5-(methoxymethyl)benzonitrile, while hydrolysis with hydroxide would lead to the corresponding benzylic alcohol.

Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles that react readily with the chloromethyl group to form thioethers. nih.gov For instance, sodium thiophenoxide would displace the chloride to form 2-bromo-5-((phenylthio)methyl)benzonitrile.

Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanide or enolates, can be employed to form new carbon-carbon bonds, effectively extending the carbon skeleton.

The table below illustrates the versatility of the chloromethyl group in nucleophilic displacement reactions.

Nucleophile TypeReagent ExampleProduct Name
NitrogenSodium Azide (NaN₃)2-Bromo-5-(azidomethyl)benzonitrile
OxygenSodium Methoxide (NaOCH₃)2-Bromo-5-(methoxymethyl)benzonitrile
OxygenSodium Acetate (B1210297) (CH₃COONa)(4-Bromo-3-cyanobenzyl) acetate
SulfurSodium Thiophenoxide (NaSPh)2-Bromo-5-((phenylthio)methyl)benzonitrile
CarbonSodium Cyanide (NaCN)2-(4-Bromo-3-cyanophenyl)acetonitrile

Generation of Reactive Intermediates (e.g., Benzylic Cations, Radicals)

The chloromethyl group can be a precursor to reactive intermediates under specific conditions.

Benzylic Cations: In polar, protic solvents and in the absence of a strong nucleophile, the C-Cl bond can undergo heterolytic cleavage to form a benzylic carbocation. The stability of this cation is enhanced through resonance delocalization of the positive charge into the benzene (B151609) ring. However, the electron-withdrawing effects of the ortho-bromo and meta-cyano substituents would act to destabilize this cationic intermediate, making its formation less favorable compared to an unsubstituted or electron-donating substituted benzyl (B1604629) system. This intermediate would be a key species in any reaction proceeding via an SN1 mechanism. nih.gov

Benzylic Radicals: Homolytic cleavage of the carbon-chlorine bond can be induced using radical initiators (e.g., AIBN) or photolysis. This generates a benzylic radical, which is also stabilized by resonance with the aromatic ring. This radical can then participate in a variety of radical-mediated processes, such as atom transfer reactions or coupling with other radical species.

Rearrangement Processes Induced by the Chloromethyl Group

The presence of the chloromethyl group on the benzene ring of this compound introduces the potential for specific rearrangement reactions, most notably the Sommelet-Hauser rearrangement. This reaction is characteristic of benzylic quaternary ammonium (B1175870) salts, which can be formed from the starting compound. wikipedia.orgnumberanalytics.com

The Sommelet-Hauser rearrangement is a sciencemadness.orggoogle.com-sigmatropic rearrangement that occurs when a benzylic quaternary ammonium salt is treated with a strong base, such as sodium amide or another alkali metal amide. wikipedia.orgdalalinstitute.com The reaction typically proceeds through the formation of a benzylic ylide. This ylide is in equilibrium with a second ylide formed by deprotonation of one of the ammonium's methyl groups. wikipedia.org While the second ylide is present in smaller quantities, its higher reactivity leads to a 2,3-sigmatropic rearrangement, followed by aromatization to yield an N,N-dialkylbenzylamine with a new alkyl group at the ortho position on the aromatic ring. wikipedia.orgdalalinstitute.com

For this compound, this rearrangement would first require its conversion to a quaternary ammonium salt, for instance, by reaction with a tertiary amine like trimethylamine. The resulting quaternary ammonium salt could then undergo the Sommelet-Hauser rearrangement under basic conditions. A competing reaction is the Stevens rearrangement, which is a sciencemadness.orgnih.gov-rearrangement. wikipedia.org Theoretical studies at the M05-2x level have been conducted to investigate the mechanisms of both the Stevens and Sommelet-Hauser rearrangements for various ylides of quaternary ammonium salts. nih.govresearchgate.netacs.org These computational investigations have shown that the Sommelet-Hauser rearrangement proceeds through a concerted transition state. nih.govresearchgate.net The competition between the Stevens and Sommelet-Hauser pathways is largely influenced by the reaction energies, with the formation of the Sommelet-Hauser intermediate being significantly less endoergic. nih.govresearchgate.net

Chemical Conversions of the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines, and can also participate in cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis of benzonitriles is a well-established transformation. youtube.com

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, and after a series of proton transfers, an amide intermediate is formed. youtube.com This amide can be isolated or can undergo further hydrolysis to the corresponding carboxylic acid upon extended reaction times or under more forcing conditions. youtube.com For example, the base hydrolysis of benzonitrile (B105546) can yield benzoic acid. youtube.com

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. youtube.com This leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium salt. youtube.com

In the case of this compound, hydrolysis of the nitrile group would be expected to produce 2-bromo-5-(chloromethyl)benzamide as an intermediate, which could be further hydrolyzed to 2-bromo-5-(chloromethyl)benzoic acid. It is important to note that the chloromethyl group is also susceptible to hydrolysis, particularly under basic or neutral aqueous conditions at elevated temperatures, which would lead to the formation of a benzyl alcohol derivative. sciencemadness.orggoogle.comgoogle.com This competing reaction would result in the formation of 2-bromo-5-(hydroxymethyl)benzoic acid.

Reduction to Amines

The reduction of the nitrile functionality provides a direct route to primary amines. Various reducing agents and conditions can be employed for this transformation. wikipedia.org

Catalytic hydrogenation is a common and economical method for the reduction of nitriles to primary amines. wikipedia.org Catalysts often include Group 10 metals such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org For instance, the catalytic hydrogenation of nitriles is a key industrial process for the production of compounds like hexamethylenediamine (B150038) from adiponitrile. wikipedia.org

Metal hydrides are also effective for nitrile reduction. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines. However, the reactivity of such strong hydrides necessitates careful consideration of other functional groups present in the molecule. In this compound, the benzylic chloride and the aryl bromide could also be susceptible to reduction.

More selective reducing agents have been developed. For example, sodium borohydride (B1222165) in the presence of a cobalt chloride catalyst can reduce nitriles in alcoholic solvents. wikipedia.org This system has been shown to be selective for the reduction of nitriles in the presence of other sensitive groups. google.com Another approach involves the use of samarium(II) iodide (SmI₂), which can reduce nitriles to primary amines under single electron transfer conditions with excellent functional group tolerance. acs.org Computational studies, including QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, have been employed to elucidate the detailed mechanism of enzymatic nitrile reduction, which proceeds through a thioimidate intermediate. acs.orgnih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Heterocycle Formation)

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, providing a route to five-membered heterocycles. A prominent example is the Huisgen 1,3-dipolar cycloaddition between a nitrile and an azide to form a tetrazole. organic-chemistry.orgwikipedia.org

This reaction can be catalyzed by various agents. For instance, the [3+2] cycloaddition of nitriles with sodium azide can be catalyzed by cuttlebone in DMSO at elevated temperatures. researchgate.net The reaction is believed to proceed via an "electrophilic activation" of the nitrile. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click chemistry" reaction that produces 1,2,3-triazoles with high regioselectivity. wikipedia.orgnih.govnih.gov While the classic Huisgen cycloaddition involves an alkyne, the principle of [3+2] cycloaddition can be extended to nitriles to form other heterocycles.

For this compound, a [3+2] cycloaddition with an azide, such as sodium azide, would be expected to yield the corresponding substituted tetrazole. The reaction conditions would need to be optimized to favor the cycloaddition over potential side reactions involving the chloromethyl or bromo substituents.

Cascade and Multi-Component Reactions Employing this compound

The presence of multiple reactive sites in this compound makes it an attractive substrate for cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation. nih.govmdpi.commdpi.com

One example of a cascade reaction involving a related substrate is the base-promoted reaction of 2-halobenzonitriles with ketones, which can lead to the synthesis of isoquinolones through an SNAr reaction followed by a Lewis acid-catalyzed cyclization. nih.govsci-hub.se In this type of reaction, the ortho-bromo group and the nitrile functionality of this compound could participate in a sequential manner.

Multi-component reactions often involve the in-situ generation of reactive intermediates that then engage with other components in the reaction mixture. The diverse functionalities of this compound—the electrophilic carbon of the chloromethyl group, the electrophilic carbon of the nitrile, the aryl bromide which can participate in cross-coupling reactions, and the aromatic ring itself—provide multiple avenues for its incorporation into MCRs. For example, the chloromethyl group could be a precursor to an organometallic reagent, which could then participate in a multi-component coupling.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. rsc.org

As mentioned earlier, theoretical studies at the M05-2x level have provided valuable insights into the competition between the Stevens and Sommelet-Hauser rearrangements. nih.govresearchgate.netacs.org Such computational approaches can predict transition state geometries and activation energies, helping to rationalize the observed product distributions.

The mechanism of nitrile hydrolysis has also been investigated using computational methods. DFT calculations can model the protonation states of the reactants and intermediates and map out the potential energy surface for the reaction, providing a detailed understanding of the reaction pathway under both acidic and basic conditions. nih.gov

Similarly, the mechanism of nitrile reduction has been the subject of computational studies. QM/MM calculations have been particularly useful in understanding enzymatic nitrile reduction, detailing the roles of active site residues and cofactors. acs.orgnih.gov For non-enzymatic reductions, DFT can be used to model the interaction of the nitrile with the reducing agent and to calculate the energetics of the hydride transfer steps.

For cycloaddition reactions, computational studies can predict the regioselectivity and stereoselectivity of the reaction by comparing the activation barriers for the formation of different isomers. organic-chemistry.org These studies are crucial for designing selective synthetic strategies.

The application of these computational methods to this compound would provide a deeper understanding of its reactivity and would be invaluable in predicting its behavior in the various chemical transformations discussed in this article.

Transition State Analysis and Energy Profiles

The dual reactivity of this compound towards nucleophiles—at the benzylic C(sp³)-Cl bond and the aromatic C(sp²)-Br bond—necessitates a careful analysis of the respective transition states and energy profiles. Reactions at the chloromethyl group are generally more facile and proceed via classical nucleophilic substitution mechanisms (Sₙ1 or Sₙ2).

The Sₙ2 pathway involves a backside attack by a nucleophile on the benzylic carbon, proceeding through a five-coordinate trigonal bipyramidal transition state. The energy of this transition state is influenced by steric hindrance and the electronic nature of the aromatic ring. In contrast, the Sₙ1 mechanism involves the initial, rate-limiting formation of a benzylic carbocation intermediate. While the phenyl ring can stabilize this cation through resonance, the presence of two strong electron-withdrawing groups—the ortho-bromo and meta-cyano substituents—is expected to destabilize this positively charged intermediate, thus increasing the activation energy for the Sₙ1 pathway. stackexchange.com Consequently, for most nucleophilic substitutions, the Sₙ2 mechanism is more likely to be favored over the Sₙ1 mechanism.

Computational studies and activation strain models on related systems provide insight into the energy profiles of such reactions. acs.org The activation barrier is a function of the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the reacting fragments. For an Sₙ2 reaction at the chloromethyl group, the primary energy cost is associated with the geometric changes leading to the pentacoordinate transition state.

Reactions involving the cyano group, such as its coordination to transition metals or its participation in cycloadditions, would involve entirely different transition states. For instance, the coordination of the nitrile's nitrogen atom to a metal center like nickel involves an η²-nitrile complex, which can then proceed through various transition states for further C-C or C-CN bond activation. acs.org

Below is a table of hypothetical comparative activation energies for nucleophilic substitution on the benzylic carbon, illustrating the expected influence of the ring substituents.

Reaction PathwayModel Substrate (Benzyl Chloride)This compoundRationale for Difference
Sₙ1 Activation Energy (ΔG‡) LowerHigherElectron-withdrawing -Br and -CN groups destabilize the benzylic carbocation intermediate. stackexchange.com
Sₙ2 Activation Energy (ΔG‡) HigherLowerElectron-withdrawing groups increase the electrophilicity of the benzylic carbon, favoring nucleophilic attack. nih.gov

Regioselectivity and Stereoselectivity Predictions

Regioselectivity is a critical consideration in the reactions of this compound due to its multiple reactive sites.

Nucleophilic Substitution: There is a pronounced regioselectivity for nucleophilic attack at the benzylic carbon of the chloromethyl group over the aromatic carbon attached to the bromine. The C(sp³)–Cl bond in a benzyl chloride is significantly more labile towards Sₙ1 and Sₙ2 reactions than the more robust C(sp²)–Br bond of an aryl halide. libretexts.org Reaction at the aryl bromide typically requires more forcing conditions or catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or a strong base for nucleophilic aromatic substitution (SₙAr). ossila.comresearchgate.net This differential reactivity allows for selective functionalization. A nucleophile like an alkoxide or amine will preferentially displace the chloride from the -CH₂Cl group under mild conditions.

Palladium-Catalyzed Cross-Coupling: In the presence of a palladium catalyst, the C–Br bond becomes the primary site of reaction. The oxidative addition of palladium to the C–Br bond is a key step in many cross-coupling cycles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at this position while leaving the chloromethyl group intact, provided appropriate conditions are chosen.

Electrophilic Aromatic Substitution: For a potential electrophilic attack on the benzene ring, the regioselectivity is governed by the combined directing effects of the three substituents. This scenario is complex and will be detailed in the next section.

Stereoselectivity is not an intrinsic feature of the starting material, as it is achiral. However, the benzylic carbon is a prochiral center. A reaction with a chiral nucleophile or a catalyst that creates a new stereocenter at this position could, in principle, yield enantiomeric or diastereomeric products. Without a chiral influence, any nucleophilic substitution at the benzylic carbon would result in a racemic mixture if a new stereocenter is formed.

The predicted regioselectivity for different reaction classes is summarized in the table below.

Reaction TypePrimary Reactive SiteSecondary/Inactive Site(s)Typical Conditions
Nucleophilic Substitution (e.g., with NaCN) Chloromethyl Group (C-Cl)Aryl Bromide (C-Br)Mild base, polar aprotic solvent
Palladium-Catalyzed Coupling (e.g., Suzuki) Aryl Bromide (C-Br)Chloromethyl Group (C-Cl)Pd catalyst (e.g., Pd(PPh₃)₄), base
Nucleophilic Aromatic Substitution (SₙAr) Aryl Bromide (C-Br)Chloromethyl Group (C-Cl)Strong nucleophile, high temperature

Role of Substituents in Directing Reaction Pathways

The three substituents on the benzene ring—cyano (-CN), bromo (-Br), and chloromethyl (-CH₂Cl)—each exert distinct electronic effects that collectively govern the molecule's reactivity and direct the course of reactions.

Cyano Group (-CN): This group is strongly electron-withdrawing through both induction (-I effect) and resonance (-M effect). It is a powerful deactivating group for electrophilic aromatic substitution (EAS) and acts as a meta-director. masterorganicchemistry.comncert.nic.in Conversely, its strong electron-withdrawing nature is highly activating for nucleophilic aromatic substitution (SₙAr), especially for leaving groups positioned ortho or para to it.

Bromo Group (-Br): Halogens are a classic example of substituents with opposing electronic effects. The bromo group is deactivating towards EAS due to its strong inductive electron withdrawal (-I effect). However, it is an ortho, para-director because its lone pairs can be donated via resonance (+M effect), stabilizing the cationic intermediate (arenium ion) formed during attack at these positions. masterorganicchemistry.com

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating towards EAS due to the inductive effect of the chlorine atom (-I effect). As an alkyl-type group, it acts as an ortho, para-director.

Combined Directing Effects: For a potential EAS reaction, the outcome is determined by the synergy and competition between these directing effects. The available positions for substitution are C3, C4, and C6.

The -CN group at C1 directs incoming electrophiles to positions C4 and C6 (meta).

The -Br group at C2 directs to positions C4 and C6 (para and ortho, respectively).

The -CH₂Cl group at C5 directs to position C3 (ortho).

Positions C4 and C6 are doubly favored by the directing effects of both the -CN and -Br groups. However, the ring is generally deactivated. The most likely positions for electrophilic attack would be C4 and C6.

Influence on Functional Group Reactivity: The electron-withdrawing nature of the -CN and -Br groups has a profound impact on the reactivity of the chloromethyl group. By pulling electron density from the ring and, consequently, from the benzylic carbon, they increase its electrophilicity. This enhances its susceptibility to attack by nucleophiles in an Sₙ2 reaction. nih.gov Simultaneously, these groups destabilize any potential positive charge, making an Sₙ1 pathway, which relies on a carbocation intermediate, highly unfavorable. stackexchange.com For SₙAr at the C-Br bond, the ortho-cyano group provides strong activation, making this reaction feasible under appropriate conditions.

The electronic properties of the substituents are summarized below.

SubstituentPositionInductive EffectResonance EffectOverall Effect on EASDirecting Preference
-CN 1Strong -IStrong -MStrongly DeactivatingMeta
-Br 2Strong -IWeak +MWeakly DeactivatingOrtho, Para
-CH₂Cl 5Weak -IN/AWeakly DeactivatingOrtho, Para

Synthetic Applications As a Key Intermediate

Construction of Polyfunctionalized Aromatic Systems

The strategic functionalization of 2-Bromo-5-(chloromethyl)benzonitrile allows for the synthesis of highly substituted aromatic compounds. The bromo group is particularly useful for forming new carbon-carbon bonds.

A primary method for this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organohalide with an organoboron compound. In the case of this compound, the bromo substituent can be reacted with various aryl or alkyl boronic acids or their esters to introduce new substituents at the 2-position. The reactivity of such systems is well-established, with studies on related ortho-bromoanilines demonstrating high yields for couplings with a wide range of boronic esters, including those with sensitive functional groups. nih.gov For instance, the coupling of substituted ortho-bromoanilines with arylboronic acids proceeds efficiently in the presence of a suitable palladium catalyst and base. nih.govresearchgate.net

The chloromethyl group provides a secondary site for functionalization through nucleophilic substitution reactions. libretexts.org This benzylic chloride can react with a wide variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse functional groups onto the methyl linker. This reactivity is a cornerstone of organic synthesis, allowing for the straightforward attachment of side chains. libretexts.orgnih.gov

These reactions can be performed sequentially. For example, a Suzuki coupling could be performed on the bromo group, followed by a nucleophilic substitution on the chloromethyl group, leading to a complex, polyfunctionalized aromatic product that would be difficult to synthesize by other means.

Table 1: Illustrative Suzuki-Miyaura Coupling of a Related Bromo-Aromatic Compound

This table presents data from a study on the Suzuki-Miyaura cross-coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates, demonstrating the general reactivity applicable to the bromo- functionality of the subject compound. nih.gov

EntryBenzyl Halide PartnerBorate PartnerProductYield (%)
1Benzyl bromidePotassium phenyltrifluoroborateDiphenylmethane99
2Benzyl bromidePotassium 4-methoxyphenyltrifluoroborate1-(benzyloxy)-4-methoxybenzene99
3Benzyl chloridePotassium 4-methoxyphenyltrifluoroborate1-(benzyloxy)-4-methoxybenzene74
4Benzyl bromidePotassium 4-cyanophenyltrifluoroborate4-(benzyl)benzonitrile99

Access to Diverse Heterocyclic Compounds

The reactive sites on this compound serve as ideal handles for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

The synthesis of imidazoles can be envisioned through several pathways starting from this compound. A plausible route involves the reaction of the chloromethyl group with an amidine. The initial nucleophilic substitution would be followed by cyclization and oxidation to form the imidazole (B134444) ring. While direct examples with the title compound are not prevalent in the literature, the reaction of benzylic halides with various nitrogen-containing nucleophiles is a standard method for heterocycle synthesis. researchgate.netnih.gov For example, substituted 2-aminomethylbenzimidazoles have been synthesized by reacting 2-chloromethylbenzimidazole with primary amines. researchgate.net

The Hantzsch thiazole (B1198619) synthesis is a classic and highly effective method for forming a thiazole ring. youtube.comyoutube.com This reaction involves the condensation of an α-haloketone (or a related electrophile) with a thioamide. The chloromethyl group of this compound acts as the electrophilic component. Reaction with a thioamide, such as thiourea (B124793) or a substituted thioamide, would lead to the formation of a 2-aminothiazole (B372263) or a 2-substituted-thiazole, respectively, bearing the 2-bromo-5-cyanophenyl moiety at the 4-position of the thiazole ring. mdpi.com The general mechanism involves an initial SN2 reaction by the sulfur of the thioamide on the chloromethyl carbon, followed by cyclization of the nitrogen onto the newly formed intermediate and subsequent dehydration to yield the aromatic thiazole ring. youtube.comyoutube.com This method is known for its high yields and tolerance of various functional groups. mdpi.com

Table 2: Illustrative Hantzsch Thiazole Synthesis Yields

The following data, derived from a study on the synthesis of novel thiazole derivatives, illustrates typical yields for the Hantzsch reaction under ultrasonic irradiation, a method applicable to the subject compound. mdpi.com

EntryAldehyde ReactantProductYield (%)
1Benzaldehyde2-amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-phenylthiazole-5-carboxamide85
24-Chlorobenzaldehyde2-amino-N-(4-chlorophenyl)-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole-5-carboxamide90
34-Methylbenzaldehyde2-amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(p-tolyl)thiazole-5-carboxamide88
44-Methoxybenzaldehyde2-amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)thiazole-5-carboxamide89

The nitrile group of this compound is the key to accessing oxadiazole heterocycles, particularly 1,3,4-oxadiazoles. The synthesis typically begins with the conversion of the nitrile to a more versatile intermediate. For example, hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding carboxylic acid. This acid can then be reacted with hydrazine (B178648) to form an acylhydrazide. Subsequent cyclization of the acylhydrazide, often in the presence of a dehydrating agent like phosphorus oxychloride and a one-carbon synthon (such as another carboxylic acid or an orthoformate), generates the 1,3,4-oxadiazole (B1194373) ring. ijper.orgmdpi.com This multi-step process is a reliable method for producing 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com

Precursor for Advanced Materials Chemistry

The unique electronic and structural features that can be installed using this compound as a scaffold make it a candidate for the synthesis of advanced materials.

While specific patents detailing the use of this compound in OLEDs are not widely published, its structural motifs are found in related materials. Dihalogenated benzonitriles are used as building blocks for thermally activated delayed fluorescence (TADF) dyes in OLED applications. The combination of electron-withdrawing (nitrile) and heavy atom (bromo) substituents can be leveraged to tune the photophysical properties of a molecule, which is critical for designing efficient OLED emitters. The chloromethyl group offers a convenient point of attachment to connect this core to other parts of a larger, conjugated system, or to a polymer backbone. The synthesis of complex, conjugated molecules often relies on the palladium-catalyzed coupling reactions mentioned previously, highlighting the convergence of synthetic strategies across different fields of application.

Phthalocyanine (B1677752) Dyes and Related Chromophores

Phthalocyanines are large, aromatic macrocycles widely used as robust industrial pigments and functional dyes in materials science and photodynamic therapy. Their synthesis is typically achieved through the cyclotetramerization of phthalonitrile (B49051) (benzene-1,2-dinitrile) precursors.

While this compound is not a direct precursor for symmetrical phthalocyanines, it serves as an important starting material for creating asymmetrically substituted or functionalized phthalonitrile monomers. The nitrile group is a prerequisite for the macrocyclization, while the bromo and chloromethyl groups act as functional handles. The bromo substituent can be used to introduce a second nitrile group via Rosenmund-von Braun reaction (CuCN displacement) to form a 4-substituted-5-(chloromethyl)phthalonitrile.

The primary role of the chloromethyl group is to provide a reactive site for post-synthesis modification of the phthalocyanine macrocycle or for linking the chromophore to other molecules or substrates. This benzylic chloride can readily undergo nucleophilic substitution reactions. This allows for the covalent attachment of solubility-enhancing groups, targeting moieties, or linking units for creating polymeric materials. The electronic properties of the bromo and cyano groups also influence the final photophysical characteristics of the dye, such as its Q-band absorption wavelength and quantum yield.

Table 1: Conceptual Pathway to Functionalized Phthalocyanines

Stage Compound Role of this compound Derived Moiety
Starting MaterialThis compoundProvides the core substituted benzene (B151609) ring.
Intermediate4-Substituted-5-(chloromethyl)phthalonitrileServes as the monomer for the cyclotetramerization reaction.
Final Core StructureSubstituted PhthalocyanineThe bromo and chloromethyl groups become peripheral substituents modifying the macrocycle's properties and allowing further functionalization.

Scaffold for Complex Chemical Building Blocks

The distinct reactivity of the functional groups on this compound allows it to be used as a scaffold for constructing more elaborate molecular architectures for various applications, including agrochemicals and medicinal chemistry.

In the development of new herbicides, fungicides, and insecticides, chemists often synthesize large libraries of compounds containing specific pharmacophores. The "4-bromo-3-cyanobenzyl" substructure, directly provided by this compound, is a valuable building block. The high reactivity of the chloromethyl group allows for its facile reaction with a wide range of nucleophiles, such as amines, alcohols, and thiols, which are common functional groups in other agrochemical intermediates.

Table 2: Utility in Agrochemical Intermediate Synthesis

Reactive Site Reaction Type Potential Linked Moiety Resulting Structure Type
-CH₂ClNucleophilic Substitution (e.g., with R-NH₂)Heterocyclic amines, amidesN-Benzyl-heterocycles
-CH₂ClNucleophilic Substitution (e.g., with R-OH)Phenols, heterocyclic alcoholsBenzyl ethers
-CH₂ClNucleophilic Substitution (e.g., with R-SH)Thiols, thio-heterocyclesBenzyl thioethers

The true synthetic power of this compound in medicinal chemistry lies in the orthogonal reactivity of its three key functional groups. This allows for sequential and selective modifications, enabling the construction of diverse compound libraries for screening against various therapeutic targets.

The Chloromethyl Group (-CH₂Cl): As a reactive benzylic halide, this is the primary site for nucleophilic substitution (SN2) reactions. chemtube3d.com This allows for the introduction of a vast array of side chains and functional groups.

The Bromo Group (-Br): This aryl bromide is an ideal handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netrsc.org

The Nitrile Group (-C≡N): The nitrile is a versatile functional group that can be kept as is or transformed. It can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine, providing access to entirely different classes of compounds.

This multi-faceted reactivity allows chemists to use this compound as a central scaffold, systematically building out complexity in three different directions to explore the chemical space around a core structure.

Table 3: Orthogonal Chemical Transformations

Functional Group Reaction Class Example Transformation Resulting Functional Group
Chloromethyl (-CH₂Cl)Nucleophilic SubstitutionReaction with sodium azide (B81097) (NaN₃) followed by reductionBenzylamine (-CH₂NH₂)
Bromo (-Br)Suzuki Cross-CouplingReaction with an arylboronic acid (Ar-B(OH)₂)Biaryl system (-Ar)
Nitrile (-C≡N)Acid or Base HydrolysisTreatment with H₃O⁺ / heatCarboxylic acid (-COOH)

Stereoselective Synthesis Leveraging this compound

The generation of chiral molecules is paramount in life sciences, as the biological activity of enantiomers can differ dramatically. This compound can be incorporated into synthetic routes that control stereochemistry.

Diastereoselectivity arises when a reaction forms a new stereocenter in a molecule that already possesses one, resulting in the preferential formation of one diastereomer over another. In the context of this compound, diastereoselective transformations can be envisioned in several ways.

For instance, if the chloromethyl group reacts with a chiral nucleophile in an SN2 reaction, a new stereocenter is not formed at the benzylic carbon itself, but the product is now a chiral molecule. If this molecule undergoes a subsequent reaction at a different site to create a second stereocenter, the existing chiral center, influenced by the steric and electronic properties of the 4-bromo-3-cyanophenyl group, can direct the stereochemical outcome of the second reaction, leading to a diastereomeric excess of one product. The electron-withdrawing nature of the bromo and cyano substituents influences the electronic character of the benzene ring and attached groups, which can affect the transition state energies of diastereoselective reactions. nih.gov

More direct control over enantioselectivity can be achieved using modern catalytic methods targeting the aryl bromide portion of the molecule. Asymmetric transition-metal catalysis provides a powerful tool for converting the achiral this compound into a chiral, enantioenriched product.

Specifically, the bromo group is an excellent substrate for enantioselective cross-coupling reactions. In a typical scenario, a palladium or nickel catalyst is combined with a chiral ligand. This catalyst complex then mediates the coupling of the aryl bromide with a suitable partner, such as an organoboron, organozinc, or organotin reagent. The chiral environment created by the ligand around the metal center forces the bond-forming step to proceed through a lower-energy transition state for one enantiomer over the other, resulting in a product with high enantiomeric excess (ee). For example, nickel-catalyzed enantioselective Negishi reactions have been successfully applied to couple racemic secondary benzylic bromides with organozinc reagents, and similar principles apply to the coupling of aryl bromides. nih.gov The development of novel chiral P,P=O ligands has also enabled the enantioselective palladium-catalyzed coupling of α-bromo carbonyl compounds with aryl boronic acids, highlighting the potential for creating α-aryl amides from related bromo-precursors. nih.gov

Table 4: Example of an Enantioselective Cross-Coupling System

Component Role Example
SubstrateThe prochiral or racemic starting material.This compound
Catalyst PrecursorThe transition metal source.NiCl₂(dme), Pd(OAc)₂
Chiral LigandInduces asymmetry in the catalytic cycle.Chiral oxazoline (B21484) ligands (e.g., PyBox, isoquinoline-oxazoline), chiral phosphine (B1218219) ligands. nih.gov
Coupling PartnerThe nucleophilic component.Arylboronic acids, alkylzinc reagents.
Desired Outcome Enantioenriched Product (R)- or (S)-coupled product in >90% ee

Derivatization Strategies for Structural Diversification

Selective Functional Group Transformations

The presence of two distinct halogen atoms—an aryl bromide and a benzylic chloride—on the same scaffold presents a unique opportunity for chemoselective derivatization. The electronic and steric environments of these halogens, along with the reactivity of the benzylic position, allow for their selective modification under different reaction conditions.

Differentiation of Halogen Reactivity

The aryl bromide and the benzylic chloride exhibit different susceptibilities to nucleophilic substitution and metal-catalyzed cross-coupling reactions. Generally, the C(sp²)-Br bond of the aryl bromide is less reactive towards classical nucleophilic substitution than the C(sp³)-Cl bond of the benzylic chloride. quora.comquora.com Conversely, the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This difference in reactivity allows for the selective functionalization of either position.

For instance, palladium-catalyzed cross-coupling reactions can be performed selectively at the aryl bromide position while leaving the chloromethyl group intact, provided that appropriate reaction conditions are chosen. rsc.org The choice of catalyst, ligand, and base can be tuned to favor the oxidative addition of palladium to the C-Br bond over the C-Cl bond. This strategy enables the introduction of a wide array of substituents at the 2-position of the benzonitrile (B105546) ring.

Selective Modification of the Chloromethyl Group

The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution reactions (SN1 and SN2). reddit.comlibretexts.org This reactivity can be exploited to introduce a variety of functional groups at this position. The reaction of 2-bromo-5-(chloromethyl)benzonitrile with various nucleophiles, such as amines, alcohols, and thiols, can lead to the formation of the corresponding substituted derivatives. The chloromethyl group can be converted into hydroxymethyl, cyanomethyl, and (dialkylamino)methyl groups, among others. thieme-connect.de

It is also possible to achieve selective modification of the chloromethyl group in the presence of the aryl bromide. For example, a transition-metal-free Suzuki-type cross-coupling reaction has been reported that selectively couples benzylic chlorides with arylboronic acids, leaving aryl bromides untouched. acs.org This orthogonal reactivity provides another avenue for the selective derivatization of this compound.

Introduction of Diverse Chemical Moieties

The ability to selectively modify both the aryl bromide and the chloromethyl group allows for the introduction of a wide range of chemical moieties, leading to a diverse library of compounds with potentially interesting biological or material properties.

Alkyl, Aryl, and Heteroaryl Substitutions

The aryl bromide at the 2-position is an ideal handle for the introduction of alkyl, aryl, and heteroaryl groups via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, allows for the coupling of the aryl bromide with a wide variety of boronic acids and their derivatives. nih.govresearchgate.netrsc.org This enables the synthesis of a vast array of biaryl and heteroaryl-substituted benzonitriles. Similarly, other cross-coupling reactions like the Stille, Heck, and Sonogashira couplings could potentially be employed to introduce further diversity.

The chloromethyl group can also be a site for the introduction of alkyl and aryl groups. For example, Grignard reagents can react with the benzylic chloride to form new carbon-carbon bonds. Furthermore, as mentioned earlier, specific Suzuki-type coupling conditions can be used to introduce aryl groups at the benzylic position. acs.org

Carboxyl, Hydroxyl, and Amino Group Incorporations

The chloromethyl group can be readily converted into other functional groups. For instance, hydrolysis of the chloromethyl group can yield the corresponding benzyl (B1604629) alcohol. thieme-connect.de This can be achieved under basic conditions, for example, using aqueous sodium hydroxide (B78521). physicsandmathstutor.com The resulting hydroxyl group can be further functionalized if desired.

The introduction of an amino group can be achieved by reacting this compound with ammonia (B1221849) or primary or secondary amines. This nucleophilic substitution reaction would lead to the formation of the corresponding aminomethyl derivative.

A carboxyl group can be introduced through a two-step process starting from the chloromethyl group. First, the chloride can be displaced by cyanide to form a nitrile, which can then be hydrolyzed to the carboxylic acid. libretexts.org Alternatively, the chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. mnstate.edu Another approach involves the carboxylation of a Grignard reagent derived from the corresponding bromide, though this would be less selective in the presence of the aryl bromide. libretexts.org

Bioisosteric Modifications of the Benzonitrile Moiety (Chemical Perspective)

The nitrile group is a versatile functional group that can participate in various chemical transformations and can also be replaced by other functional groups with similar steric and electronic properties, known as bioisosteres. This strategy is often employed in medicinal chemistry to modulate the pharmacological properties of a lead compound.

Several five-membered heterocycles are well-known bioisosteres of the nitrile group. These include tetrazoles, 1,2,4-oxadiazoles, and thiazoles.

Tetrazoles: The [3+2] cycloaddition reaction of the nitrile group with an azide (B81097), typically sodium azide, in the presence of a Lewis acid catalyst like zinc bromide, can yield the corresponding 5-substituted-1H-tetrazole. organic-chemistry.orgacs.orgthieme-connect.comrsc.org This transformation is a common strategy for replacing a nitrile with a tetrazole ring.

1,2,4-Oxadiazoles: These can be synthesized from nitriles in a multi-step process. nih.govacs.org A common route involves the conversion of the nitrile to an amidoxime (B1450833) by reaction with hydroxylamine. The amidoxime is then acylated with a carboxylic acid, and the resulting O-acyl amidoxime undergoes cyclodehydration to form the 1,2,4-oxadiazole (B8745197) ring. rsc.orgacs.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of a thiazole ring, which typically involves the reaction of an α-haloketone with a thioamide. youtube.com However, there are also methods that can start from nitriles. For example, α-aminonitriles can be converted to 5-aminothiazoles. pharmaguideline.com Other synthetic routes to thiazoles from various starting materials are also known. africaresearchconnects.comorganic-chemistry.orgbepls.com

By employing these derivatization strategies, a medicinal chemist can systematically explore the chemical space around the this compound scaffold to optimize its properties for a specific application.

Strategic Approaches to Multi-functional Compounds

The trifunctional nature of this compound, possessing an aryl bromide, a benzylic chloride, and a nitrile group, makes it a highly versatile scaffold for the synthesis of complex, multi-functional molecules. The distinct and predictable reactivity of each functional group allows for chemoselective and sequential modifications, a strategy paramount in modern synthetic chemistry for building molecular diversity from a common starting material. The orthogonal nature of these groups—where one can be reacted selectively under conditions that leave the others intact—is the cornerstone of its synthetic utility.

The primary strategic consideration involves the differential reactivity of the three key sites:

Benzylic Chloride (-CH₂Cl): This is the most reactive site for nucleophilic substitution reactions (Sₙ2).

Aryl Bromide (-Br): This site is amenable to a wide array of metal-catalyzed cross-coupling reactions.

Nitrile (-C≡N): This group is typically the most robust and can be transformed through hydrolysis or reduction, often in the later stages of a synthetic sequence.

A common synthetic strategy involves initial derivatization at the highly reactive chloromethyl position, followed by a more robust cross-coupling reaction at the aryl bromide position, and concluding with the transformation of the nitrile group if required.

Chemoselective Modification of the Benzylic Position

The benzylic chloride is highly susceptible to displacement by a wide range of nucleophiles. This reaction is typically the first step in a multi-step sequence due to the mild conditions required, which preserve the integrity of the other functional groups. For instance, ethers can be readily formed by reaction with alkoxides, such as in the formation of 2-bromo-5-(methoxymethyl)benzonitrile. uni.lu This initial modification introduces new functionality while retaining the aryl bromide for subsequent cross-coupling.

Reaction Type Reagent/Catalyst Targeted Group Resulting Moiety Example Product Name
Ether SynthesisSodium methoxide (B1231860) (NaOMe)-CH₂Cl-CH₂OCH₃2-Bromo-5-(methoxymethyl)benzonitrile
Azide FormationSodium azide (NaN₃)-CH₂Cl-CH₂N₃5-(Azidomethyl)-2-bromobenzonitrile
CyanomethylationSodium cyanide (NaCN)-CH₂Cl-CH₂CN2-Bromo-5-(cyanomethyl)benzonitrile
Amine AlkylationAmmonia (NH₃) or Primary/Secondary Amine-CH₂Cl-CH₂NHR or -CH₂NR₂5-(Aminomethyl)-2-bromobenzonitrile

Diversification via Cross-Coupling Reactions

Following the initial modification of the chloromethyl group, the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkyne substituents, significantly increasing the structural complexity. The conditions for these reactions, such as Suzuki, Stille, or Sonogashira couplings, are generally compatible with the nitrile and the newly formed functionality at the benzylic position. The differential reactivity between an aryl bromide and an aryl fluoride (B91410) on a similar benzonitrile core highlights the principle of selective cross-coupling. ossila.com

Reaction Name Reagents Targeted Group Bond Formed Potential Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, Base-BrC-C (Aryl-Aryl)Biphenyl (B1667301) derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base-BrC-C (Aryl-Alkyne)Arylalkyne derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, Base-BrC-N (Aryl-Amine)N-Aryl derivatives
Stille CouplingOrganostannane, Pd catalyst-BrC-C (Aryl-Alkyl/Aryl)Alkyl/Aryl-substituted benzonitriles

Sequential Synthesis Example

A strategic, multi-step synthesis can be envisioned to maximize the utility of the starting material. This approach builds complexity in a controlled, stepwise manner.

Step 1: Nucleophilic Substitution. React this compound with potassium acetate (B1210297) to form 4-bromo-3-cyanobenzyl acetate. This protects the benzylic position and introduces an ester functionality.

Step 2: Suzuki Coupling. The resulting intermediate is subjected to a Suzuki coupling with a boronic acid (e.g., phenylboronic acid) to displace the bromide, yielding a biphenyl derivative like 4'-cyano-4-methylbiphenyl-3-yl acetate.

Step 3: Nitrile and Ester Hydrolysis. The final step could involve simultaneous or sequential hydrolysis of the nitrile and acetate groups under acidic or basic conditions to yield a bifunctional hydroxy-acid, such as 3-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid.

This strategic sequencing ensures that the more labile groups are reacted under milder conditions before the more robust transformations are undertaken, preventing undesired side reactions and maximizing yield and purity of the final multi-functional compound.

Advanced Analytical and Characterization Techniques for 2 Bromo 5 Chloromethyl Benzonitrile and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide a detailed picture of the atomic arrangement and functional groups present.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

For 2-Bromo-5-(chloromethyl)benzonitrile, the most characteristic absorption in the IR spectrum would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the substituted benzene (B151609) ring would also produce characteristic patterns in the fingerprint region (below 1500 cm⁻¹). The chloromethyl group would exhibit C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-Cl stretching vibration, which is typically found in the 600-800 cm⁻¹ range.

Raman spectroscopy would also be expected to show a strong band for the nitrile group, as the C≡N bond is highly polarizable. The symmetric stretching of the aromatic ring would also give a strong Raman signal.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are typical frequency ranges and can vary.)

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C≡N Stretching 2220 - 2260 (sharp, medium) Strong
Aromatic C-H Stretching 3000 - 3100 Medium
Aromatic C=C Stretching 1450 - 1600 Strong
Aliphatic C-H Stretching 2850 - 3000 Medium
C-Cl Stretching 600 - 800 Weak

Mass Spectrometry Techniques (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₈H₅BrClN), High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight with high precision. This would allow for the unambiguous determination of the elemental formula. The presence of bromine (with its characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would result in a distinctive isotopic cluster for the molecular ion peak, providing strong evidence for the presence of these halogens.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be used to analyze the purity of the compound and to study its fragmentation pattern. Common fragmentation pathways would likely involve the loss of the chloromethyl group, the bromine atom, or the nitrile group, leading to characteristic fragment ions that would further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution or in the gas phase, X-ray crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the spatial arrangement of atoms.

Crystal Packing and Intermolecular Interactions (e.g., C-H···X Hydrogen Bonding)

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal how the molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions. In the case of this compound, weak C-H···N hydrogen bonds between the aromatic protons of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule could be anticipated. Furthermore, C-H···Cl and C-H···Br interactions, where the chloromethyl and aromatic protons interact with the halogen atoms of adjacent molecules, could also play a significant role in stabilizing the crystal structure. Halogen-halogen (Br···Cl, Br···Br, Cl···Cl) interactions and π-π stacking interactions between the aromatic rings are other potential forces that would influence the crystal packing.

Conformation and Bond Length/Angle Analysis

An X-ray crystal structure would provide precise measurements of all bond lengths and angles within the this compound molecule. This data would allow for a detailed analysis of the molecular geometry. For instance, the planarity of the benzene ring could be confirmed, and any minor distortions due to the bulky substituents could be quantified. The bond lengths of the C-Br, C-Cl, and C≡N groups would be determined with high accuracy, providing insight into the electronic effects of the substituents on the aromatic system. The conformation of the chloromethyl group relative to the plane of the benzene ring would also be clearly defined.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Bromo-5-methoxybenzonitrile
2-Bromo-4-chlorophenol
2-Bromo-5-chlorobenzonitrile

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, ensuring the high purity required for subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Research Findings:

A typical RP-HPLC method for the analysis of halogenated benzonitriles would employ a C18 stationary phase. The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govnih.gov An acidic modifier, like phosphoric acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp peaks and reproducible retention times by suppressing the ionization of silanol (B1196071) groups on the stationary phase. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring and nitrile group in this compound provide strong chromophores.

For instance, a method for a related compound, 2-bromo-5-chloronitrobenzene, utilizes a mobile phase of acetonitrile and water with phosphoric acid. chemistry-matters.com A similar approach can be adapted for this compound. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities in a single run. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For preparative applications, this technique can be scaled up to isolate larger quantities of the pure compound.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) and GCxGC-TOFMS

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for detecting and quantifying residual solvents and volatile impurities in samples of this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

Research Findings:

A GC method for the determination of related impurities, such as 2-(4′-chloromethyl phenyl) benzonitrile (B105546), in a drug substance has been developed and validated. nih.gov This method utilizes a low-polarity capillary column, such as a DB-1 (100% dimethylpolysiloxane), with helium as the carrier gas and a flame ionization detector (FID) or a mass spectrometer for detection. nih.govijpsr.com A typical temperature program would involve an initial hold at a lower temperature followed by a gradual increase to a final temperature to ensure the separation of compounds with a range of boiling points.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced resolution and peak capacity compared to conventional GC-MS. This is particularly advantageous for the analysis of complex mixtures containing numerous isomers or trace-level impurities. In GCxGC, two columns with different separation mechanisms (e.g., non-polar and polar) are coupled, providing a two-dimensional separation of the sample. chemistry-matters.comunito.it This technique would be highly effective in resolving isomeric derivatives of this compound that may be difficult to separate by single-dimension GC. chemistry-matters.comtofwerk.com The structured nature of GCxGC chromatograms, where chemically related compounds elute in specific regions, aids in the identification of unknown components. azom.com

Table 2: Representative GC-MS Method Parameters for Impurity Profiling

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 80 °C (2 min hold), then 15 °C/min to 300 °C (10 min hold)
Detector Mass Spectrometer (Scan range 40-450 amu)
Injection Mode Split (10:1)

Chiral Chromatography for Enantiomeric Separation

While this compound itself is not chiral, its derivatives can be. For example, reactions such as Suzuki-Miyaura coupling can lead to the formation of atropisomeric biphenyls, which are chiral due to restricted rotation around the single bond connecting the two aryl rings. The separation of these enantiomers is crucial as they may exhibit different biological activities.

Research Findings:

Chiral chromatography, particularly chiral HPLC and chiral GC, is the method of choice for the separation of enantiomers. Chiral stationary phases (CSPs) are used to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have been shown to be effective in separating the atropisomers of polychlorinated biphenyls (PCBs), which are structurally analogous to potential biphenyl (B1667301) derivatives of this compound. nih.govnih.gov

For instance, the enantiomers of chiral PCBs have been successfully separated using capillary GC with columns coated with modified cyclodextrins. nih.gov Similarly, enantioselective HPLC on β-cyclodextrin-based columns has been used for the preparative isolation of chiral methylsulfonyl-PCB atropisomers. nih.gov The choice of mobile phase and temperature can significantly influence the enantiomeric resolution. These methodologies can be adapted for the chiral separation of atropisomeric derivatives of this compound.

Table 3: Illustrative Chiral HPLC Method for Separation of Atropisomeric Biphenyl Derivatives

ParameterValue
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Advanced Techniques for Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of reactions involving this compound is essential for process optimization and control. Advanced analytical techniques that allow for real-time monitoring of reactant consumption and product formation are invaluable in these studies.

Research Findings:

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy, are powerful tools for online reaction monitoring. These techniques can provide real-time concentration data without the need for sample withdrawal. For example, in-situ FTIR has been used to monitor the progress of Suzuki-Miyaura and Sonogashira coupling reactions involving bromo-benzonitriles by tracking the disappearance of the reactant peaks and the appearance of the product peaks. researchgate.netthalesnano.comacs.org

The Suzuki-Miyaura cross-coupling reaction, a common transformation for aryl bromides, follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step. libretexts.org Kinetic studies, performed by monitoring the reaction progress over time, can provide valuable information about the reaction order with respect to each reactant and the activation energy of the reaction. researchgate.net This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and base concentration.

For example, a kinetic study of a Suzuki coupling reaction would involve systematically varying the concentration of this compound, the boronic acid partner, the palladium catalyst, and the base, while monitoring the initial reaction rate. The data obtained can be used to derive the rate law for the reaction.

Table 4: Techniques for Reaction Monitoring and Kinetic Studies

TechniqueApplicationInformation Obtained
In-situ FTIR/NIR Real-time monitoring of coupling reactions (e.g., Suzuki, Sonogashira)Reactant and product concentrations over time, reaction endpoint determination.
HPLC/GC Offline analysis of reaction aliquotsQuantitative determination of reactants, products, and byproducts at specific time points.
Kinetic Modeling Analysis of concentration vs. time dataRate constants, reaction orders, activation energy, elucidation of reaction mechanism.

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations

Electronic structure calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule based on the arrangement of its electrons.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. For 2-bromo-5-(chloromethyl)benzonitrile, this analysis would pinpoint the regions of the molecule susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (typically blue), which are electron-poor and attractive to nucleophiles. An ESP map of this compound would likely show negative potential around the nitrogen atom of the nitrile group and the bromine atom, while the hydrogen atoms of the chloromethyl group and the benzene (B151609) ring would exhibit positive potential.

Conformational Analysis and Energy Minimization

The chloromethyl group in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. This is achieved by calculating the potential energy of the molecule as a function of the rotation around specific bonds. The results would reveal the preferred three-dimensional structure of the molecule, which is essential for understanding its interactions with other molecules.

Molecular Dynamics Simulations to Explore Dynamics and Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would provide a dynamic picture of its behavior. This could reveal how the molecule interacts with its environment, its flexibility, and how it might behave in solution. Such simulations are computationally intensive but offer a bridge between static molecular models and real-world chemical systems.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For this compound, this would help in assigning the signals in an experimental spectrum to the specific hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This would show characteristic peaks corresponding to the stretching and bending of different bonds, such as the C≡N stretch of the nitrile group, the C-Br stretch, the C-Cl stretch, and the various vibrations of the benzene ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet and visible light. This would provide information about the wavelengths at which this compound absorbs light and the nature of the electronic excitations involved.

While specific data tables and detailed research findings for this compound are not available in the public domain, the application of these computational methodologies would be invaluable for a thorough scientific characterization of this compound.

Quantitative Structure-Reactivity Relationships (QSRR) (Focus on Chemical Reactivity and Selectivity)

Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools used to understand and predict the chemical behavior of molecules. By correlating structural features with reactivity, QSRR models can guide the synthesis of new compounds and the optimization of reaction conditions. For a multifunctional molecule like this compound, QSRR can provide valuable insights into its reactivity and selectivity.

The reactivity of this compound is governed by the interplay of its three key functional groups: the bromo substituent, the chloromethyl group, and the nitrile group, all attached to a benzene ring. The electronic and steric parameters of these groups, and any other substituents that might be introduced, will significantly influence the outcome of chemical reactions.

Electronic Parameters:

Electronic parameters describe the electron-donating or electron-withdrawing nature of substituents. Key parameters include:

Hammett Constants (σ): These values quantify the electronic effect of a substituent on the reactivity of a reaction center. For the benzene ring in this compound, the bromo and nitrile groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Computed Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide the partial charges on each atom. These can help predict sites susceptible to nucleophilic or electrophilic attack. For instance, the benzylic carbon of the chloromethyl group is expected to be electrophilic, while the nitrogen of the nitrile group will be nucleophilic.

Frontier Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting reactivity. A low LUMO energy indicates a good electron acceptor (electrophile), while a high HOMO energy suggests a good electron donor (nucleophile).

Steric Parameters:

Steric parameters quantify the bulkiness of substituents, which can hinder the approach of a reagent to a reaction center. Important parameters include:

Taft Steric Parameters (Es): These are empirically derived values that describe the steric hindrance of a substituent.

Sterimol Parameters (L, B1, B5): These parameters, calculated from molecular geometry, describe the length and width of a substituent in different dimensions, providing a more detailed picture of its steric profile.

The interplay of these electronic and steric factors dictates the regioselectivity and chemoselectivity of reactions involving this compound. For example, in a nucleophilic substitution reaction, the less sterically hindered and more electrophilic benzylic chloride is generally more reactive than the aromatic bromide. The bromide, being attached to an sp2-hybridized carbon, is less prone to substitution but can participate in reactions like palladium-catalyzed cross-couplings. ossila.com

Illustrative Data Table for QSRR Analysis of Hypothetical Derivatives:

To illustrate how these parameters could be used in a QSRR study, the following table presents hypothetical data for a series of derivatives of this compound, where the bromo substituent is replaced by other groups (X).

Derivative (X)Hammett Constant (σp) of XTaft Steric Parameter (Es) of XLUMO Energy (eV)Predicted Relative Rate of Nucleophilic Attack at Benzylic Position
-Br0.23-0.45-1.51.0
-Cl0.23-0.41-1.41.2
-I0.18-0.60-1.60.8
-CN0.66-0.51-2.02.5
-NO20.78-1.01-2.53.0

This table is for illustrative purposes only and does not represent real experimental data.

Building on the correlation of structural parameters with reactivity, predictive QSRR models can be developed to forecast the outcomes of novel transformations and the properties of new derivatives. These models are typically generated using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. chemrxiv.org

A typical workflow for developing a predictive QSRR model for this compound derivatives would involve:

Data Set Selection: A training set of structurally diverse derivatives would be synthesized, and their reactivity in a specific transformation (e.g., rate of a Suzuki coupling at the bromo position) would be experimentally measured.

Descriptor Calculation: A wide range of electronic, steric, and topological descriptors would be calculated for each molecule in the training set using computational chemistry software.

Model Generation and Validation: A QSRR model would be built by finding a statistically significant correlation between a subset of the calculated descriptors and the experimental reactivity data. The predictive power of the model would then be validated using an external test set of compounds not used in the model generation.

For instance, a model could be developed to predict the regioselectivity of a reaction when two or more reactive sites could potentially react. Such a model for a derivative of this compound could predict whether a nucleophile would preferentially attack the benzylic position or the aromatic ring.

Hypothetical Predictive Model Equation:

A simplified, hypothetical QSRR equation for predicting the yield of a hypothetical reaction could look like this:

Log(Yield) = 0.8 * σ_para - 0.2 * Es + 0.5 * LUMO + 2.1

In this equation, σ_para represents the Hammett constant of a substituent at the para position, Es is the Taft steric parameter, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (0.8, -0.2, 0.5) and the constant (2.1) would be determined through statistical analysis of the training data.

Illustrative Data Table for a Predictive QSRR Model:

CompoundExperimental Yield (%)Predicted Yield (%)
Derivative 17573
Derivative 26265
Derivative 38885
Derivative 45558
Derivative 58180

This table is for illustrative purposes only and does not represent real experimental data.

Such predictive models are invaluable in modern drug discovery and materials science, as they can significantly reduce the time and resources required for the synthesis and testing of new chemical entities. By enabling the in silico screening of virtual libraries of compounds, QSRR can help prioritize the most promising candidates for synthesis. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-5-(chloromethyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via bromination of 5-(chloromethyl)benzonitrile derivatives using reagents like NBS (N-bromosuccinimide) under radical initiation or via cobalt(II)-catalyzed bromination. Key parameters include solvent choice (e.g., CH₂Cl₂/hexane mixtures), temperature control (0–25°C), and stoichiometric ratios to minimize di-brominated byproducts. Column chromatography (CH₂Cl₂/hexane, 40:60) is typically used for purification, achieving yields >85% .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer: Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to heat, sparks, or open flames due to potential reactivity of the chloromethyl group. Use non-sparking tools and grounded equipment during transfers. Waste must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Employ a combination of ¹H/¹³C NMR to confirm the benzonitrile core and substituent positions (e.g., δ ~4.5 ppm for –CH₂Cl and δ ~7.5–8.5 ppm for aromatic protons). FT-IR can validate nitrile (C≡N) stretches at ~2220 cm⁻¹. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (calc. for C₈H₅BrClN: ~230.48 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl and bromo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the chloromethyl group can undergo nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the chloromethyl group may slow coupling kinetics, requiring optimized Pd catalysts (e.g., XPhos Pd G3) and elevated temperatures (80–100°C). Computational DFT studies can predict regioselectivity in polyfunctionalized intermediates .

Q. What crystallographic data exists for structurally related benzonitrile derivatives, and how does hydrogen bonding impact solid-state properties?

  • Methodological Answer: Crystallographic studies of 5-bromo-2-hydroxybenzonitrile reveal intermolecular O–H⋯N hydrogen bonds (O⋯N distances: ~2.81 Å) between phenolic –OH and nitrile groups, forming 1D chains. Similar packing in this compound likely influences melting behavior and solubility. Single-crystal XRD is recommended for full structural elucidation .

Q. How can researchers resolve contradictions in reported reaction efficiencies for bromomethyl-substituted benzonitriles?

  • Methodological Answer: Discrepancies in yields often arise from trace moisture or oxygen in reactions. For example, radical bromination with NBS may underperform if initiators (e.g., AIBN) are not freshly prepared. Systematic DOE (Design of Experiments) approaches, including control of atmospheric conditions (N₂/Ar), can identify critical variables. Comparative HPLC-MS analysis of byproducts is advised .

Q. What strategies optimize the synthesis of bioactive derivatives using this compound as a key intermediate?

  • Methodological Answer: Target antiretroviral or anticancer agents by substituting the bromine with heterocycles (e.g., pyridines) via Buchwald-Hartwig amination. The chloromethyl group can be functionalized to thioethers (–SCH₃) for enhanced bioavailability. Parallel library synthesis with automated flash chromatography accelerates SAR (structure-activity relationship) studies .

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